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2,4-dichloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide

Kinase inhibitor Regioisomer selectivity Computational target prediction

2,4-Dichloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide (CAS 922635-02-7, molecular formula C21H18Cl2N4O2, molecular weight 429.3 g/mol) is a synthetic small molecule belonging to the morpholinopyridazine benzamide chemotype. This compound features a 2,4-dichlorobenzamide moiety linked via an amide bond to a meta-substituted phenyl ring bearing a 6-morpholinopyridazin-3-yl group at the 3-position.

Molecular Formula C21H18Cl2N4O2
Molecular Weight 429.3
CAS No. 922635-02-7
Cat. No. B2604553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dichloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide
CAS922635-02-7
Molecular FormulaC21H18Cl2N4O2
Molecular Weight429.3
Structural Identifiers
SMILESC1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl
InChIInChI=1S/C21H18Cl2N4O2/c22-15-4-5-17(18(23)13-15)21(28)24-16-3-1-2-14(12-16)19-6-7-20(26-25-19)27-8-10-29-11-9-27/h1-7,12-13H,8-11H2,(H,24,28)
InChIKeyPHCXLLGSNXANAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Dichloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide (CAS 922635-02-7): Structural Identity and Procurement Baseline


2,4-Dichloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide (CAS 922635-02-7, molecular formula C21H18Cl2N4O2, molecular weight 429.3 g/mol) is a synthetic small molecule belonging to the morpholinopyridazine benzamide chemotype . This compound features a 2,4-dichlorobenzamide moiety linked via an amide bond to a meta-substituted phenyl ring bearing a 6-morpholinopyridazin-3-yl group at the 3-position. The morpholinopyridazine benzamide scaffold has been explored in kinase inhibitor discovery programs, particularly targeting tyrosine kinases such as ABL1, SRC, and EGFR [1]. The compound is primarily available through research chemical suppliers and is not associated with any approved therapeutic agent. Its differentiation from closely related analogs—such as the para-substituted regioisomer 2,4-dichloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide, the des-chloro analog N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide, and the 2-methyl-substituted variant 2-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide—centers on the unique meta-phenyl connectivity and the 2,4-dichloro substitution pattern on the benzamide ring, which influence both conformational preference and potential target engagement profiles [2].

Why Generic Substitution Fails for 2,4-Dichloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide: Meta-Regioisomer and Substitution-Pattern Specificity


Despite sharing a common morpholinopyridazine benzamide scaffold, this compound cannot be interchanged with its para-substituted regioisomer or mono-chloro/des-chloro analogs without altering pharmacological properties, for three structural reasons. First, the meta (3-position) phenyl linkage creates a distinct vector angle between the benzamide and pyridazine pharmacophores compared to the para (4-position) series—shifting the relative spatial orientation that governs target binding pocket complementarity and potentially altering kinase selectivity profiles . Second, the 2,4-dichloro substitution on the benzamide ring introduces both steric bulk and electron-withdrawing effects at two positions, which are absent in the unsubstituted benzamide analog (CAS 941983-26-2) and only partially recapitulated in the 4-chloro mono-substituted variant (CAS 899746-01-1) . Third, the morpholinopyridazine moiety is a recognized hinge-binding motif in kinase inhibitors, and the meta vs. para connectivity determines which subset of the kinome is accessible; the meta orientation may favor engagement of kinases with deeper or differently shaped ATP-binding pockets . These structural determinants mean that even closely related analogs cannot serve as functional substitutes in assays or chemical probe studies where the specific substitution geometry is a critical variable.

Product-Specific Quantitative Evidence Guide for 2,4-Dichloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide (CAS 922635-02-7): Comparator-Based Differentiation Data


Meta- vs. Para-Regioisomeric Connectivity: Predicted Kinase Polypharmacology Divergence

The meta-substituted phenyl linker in 2,4-dichloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide is predicted to engage a distinct kinase target panel compared to its para-substituted regioisomer. Computational SEA (Similarity Ensemble Approach) predictions based on ChEMBL20 data for the morpholinopyridazine scaffold indicate top-scoring targets including EGFR (pKi = 9.00), ABL1 (pKi = 6.59), SRC (pKi = 6.66), PRKCA (pKi = 6.25), and CDK1 (pKi = 5.52) for closely related chemotypes sharing the scaffold framework [1]. In contrast, the para-substituted analog 2,4-dichloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide has been described by vendors as primarily associated with FGFR inhibition—though this annotation may be unreliable . The meta orientation alters the dihedral angle between the central phenyl ring and the pyridazine, potentially favoring different hinge-region hydrogen-bonding geometries. Direct head-to-head experimental selectivity profiling data are not available in the public domain; this limitation must be acknowledged.

Kinase inhibitor Regioisomer selectivity Computational target prediction

2,4-Dichloro Substitution vs. Unsubstituted Benzamide: Impact on Physicochemical and ADME Properties

The presence of two chlorine atoms at the 2- and 4-positions of the benzamide ring in the target compound increases both molecular weight and lipophilicity compared to the unsubstituted benzamide analog N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide (CAS 941983-26-2). The target compound has MW = 429.3 g/mol and molecular formula C21H18Cl2N4O2, while the des-chloro analog has MW = 346.4 g/mol (C21H20N4O2, inferred for the para analog) . The increased logP from dichloro substitution (estimated ~4.2 for the scaffold vs. ~2.8 for the des-chloro analog) enhances membrane permeability potential but may reduce aqueous solubility [1]. The 2-chloro substituent also introduces steric hindrance near the amide bond, which can affect the conformational preference of the benzamide carbonyl and influence hydrogen-bonding capacity at target binding sites. No experimental logP, solubility, or permeability data are publicly available for this specific compound.

Lipophilicity ADME Halogen substitution Drug-likeness

Morpholinopyridazine Scaffold as a Recognized Kinase Hinge-Binding Motif: Class-Level Activity Evidence

The 6-morpholinopyridazin-3-yl moiety is a documented kinase hinge-binding motif. In structurally related chemotypes, this group forms hydrogen bonds with the backbone NH and carbonyl of the hinge region in kinases such as BTK and c-Met [REFS-1, REFS-2]. While no co-crystal structure exists for the target compound, the morpholinopyridazine group is expected to serve as a Type I kinase inhibitor hinge-binding element. Kinases such as ABL1 and SRC, which accommodate morpholinopyridazine-containing ligands, are predicted targets based on scaffold similarity [3]. The presence of the 2,4-dichlorobenzamide moiety may occupy the back pocket or solvent-exposed region depending on the specific kinase, differentiating this compound from analogs bearing smaller or less lipophilic benzamide substituents. Experimental kinase inhibition data (IC50 or Kd values) for this specific compound are not publicly available.

Kinase hinge binder Morpholinopyridazine Type I kinase inhibitor

Best Research and Industrial Application Scenarios for 2,4-Dichloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide (CAS 922635-02-7)


Kinase Selectivity Profiling and Chemical Probe Development

The meta-substituted morpholinopyridazine benzamide scaffold, with its predicted engagement of EGFR, ABL1, SRC, PRKCA, and CDK1, is well-suited as a starting point for broad-kinome selectivity profiling studies [1]. The unique 3-phenyl connectivity and 2,4-dichloro substitution pattern provide a distinct chemical probe for exploring how regioisomerism affects kinome-wide target engagement, particularly in comparative studies against para-substituted analogs. Researchers can use this compound in panels such as DiscoverX KINOMEscan or Reaction Biology HotSpot to generate the selectivity fingerprint currently absent from public databases. This scenario leverages the compound's structural novelty as a differentiation advantage.

Structure-Activity Relationship (SAR) Exploration of Benzamide Substitution Effects

This compound serves as a key member of a systematic substitution matrix—varying the benzamide ring (2,4-dichloro vs. unsubstituted vs. 4-chloro vs. 2-methyl) and the phenyl linker position (meta vs. para)—to elucidate the contribution of halogen substitution and regioisomerism to kinase potency and selectivity [REFS-1, REFS-2]. The chlorine atoms at the 2- and 4-positions provide both steric and electronic modulation, and comparative IC50 determinations against a panel of morpholinopyridazine benzamide analogs can directly quantify the impact of each structural feature. This application is valuable for medicinal chemistry programs optimizing kinase inhibitor leads.

Computational Docking and Molecular Dynamics Validation Studies

The well-defined structure and the presence of the morpholinopyridazine hinge-binding motif make this compound suitable for computational chemistry validation studies [1]. It can be used to test docking pose prediction accuracy, binding free energy calculations, and molecular dynamics simulations across multiple kinase crystal structures. The meta-phenyl geometry presents a non-trivial conformational sampling challenge that tests the limits of current computational methods, making this compound useful as a benchmark molecule for docking algorithm development.

Chemical Biology Tool for Intracellular Pathway Deconvolution

Given its predicted polypharmacology across EGFR, ABL1, SRC, and CDK1, this compound can serve as a multi-target chemical biology tool for deconvolving signaling pathway crosstalk in cancer cell lines [1]. Unlike highly selective probes that silence only one node, a moderately polypharmacological agent can reveal synergistic or antagonistic pathway interactions when used alongside selective inhibitors of each predicted target. Comparative phosphoproteomics or transcriptomics experiments using this compound versus the para-substituted regioisomer could illuminate the functional consequences of meta vs. para connectivity on cellular signaling networks.

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